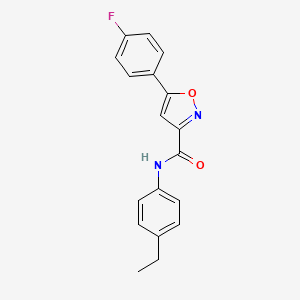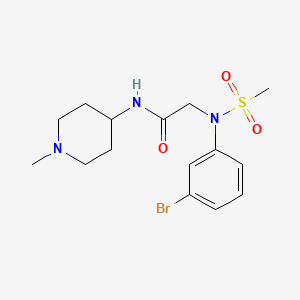![molecular formula C19H21FN2O3S B4460911 N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)
N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide
説明
N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPB is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. Additionally, we will explore future directions for the research and development of FPB.
科学的研究の応用
FPB has been extensively studied for its potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders. FPB has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have demonstrated that FPB can reduce cocaine self-administration in rodents and attenuate the reinstatement of cocaine-seeking behavior. Additionally, FPB has been shown to reduce depression-like behavior in animal models.
作用機序
FPB acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway, a critical brain region involved in the regulation of reward and motivation. By blocking the activation of the D3 receptor, FPB reduces the rewarding effects of drugs of abuse and reduces the motivation to seek drugs. Furthermore, FPB has been shown to increase the activity of the dopamine D1 receptor, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
FPB has been shown to reduce the activation of the mesolimbic pathway in response to drugs of abuse, which reduces the rewarding effects of drugs and reduces the motivation to seek drugs. Additionally, FPB has been shown to increase the activity of the dopamine D1 receptor, which is involved in the regulation of mood and motivation. FPB has also been shown to reduce depression-like behavior in animal models.
実験室実験の利点と制限
One of the advantages of FPB is its selective antagonism of the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in reward and motivation. Additionally, FPB has been shown to have a favorable pharmacokinetic profile, with a long half-life and good bioavailability. However, one of the limitations of FPB is its low solubility in water, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
Future research on FPB could focus on investigating its potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders. Additionally, further studies could explore the potential of FPB as a tool for investigating the specific role of the dopamine D3 receptor in reward and motivation. Furthermore, the development of more water-soluble analogs of FPB could improve its utility in certain experimental paradigms.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14(15-7-9-17(20)10-8-15)21-19(23)16-5-4-6-18(13-16)26(24,25)22-11-2-3-12-22/h4-10,13-14H,2-3,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEHSEMIYSHHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4460837.png)
![3-amino-4-(difluoromethyl)-6-methyl-N-(5-methyl-3-isoxazolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4460847.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B4460852.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4460857.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline](/img/structure/B4460865.png)



![2-[4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B4460900.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460918.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460923.png)


![2-(methylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460934.png)